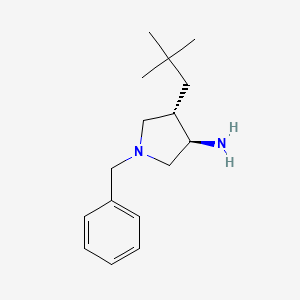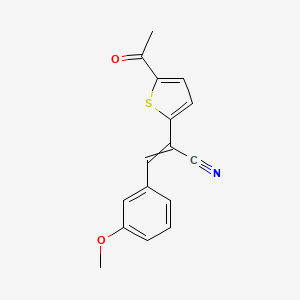
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a thiophene ring substituted with an acetyl group, a methoxy-substituted phenyl ring, and a nitrile group. Compounds with such structures are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 5-acetylthiophene-2-carbaldehyde and 3-methoxybenzyl cyanide in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(5-Carboxythiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile.
Reduction: 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enamine.
Substitution: 2-(5-Acetylthiophen-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile depends on its specific biological target. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Acetylthiophen-2-yl)-3-phenylprop-2-enenitrile: Lacks the methoxy group on the phenyl ring.
2-(5-Acetylthiophen-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Has the methoxy group at a different position on the phenyl ring.
Uniqueness
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H13NO2S |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H13NO2S/c1-11(18)15-6-7-16(20-15)13(10-17)8-12-4-3-5-14(9-12)19-2/h3-9H,1-2H3 |
Clave InChI |
FNINFSCCAFFLKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C(=CC2=CC(=CC=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


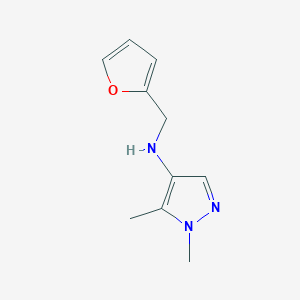
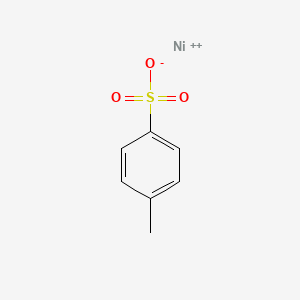

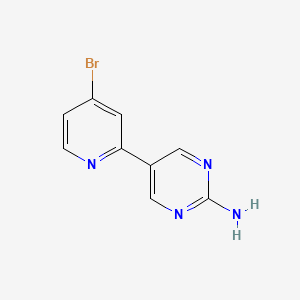

![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
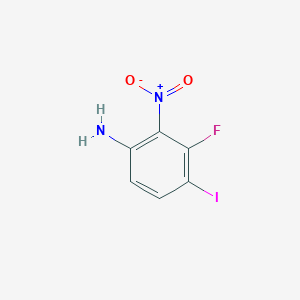


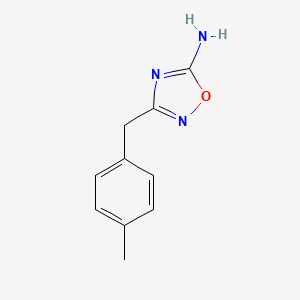
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)

